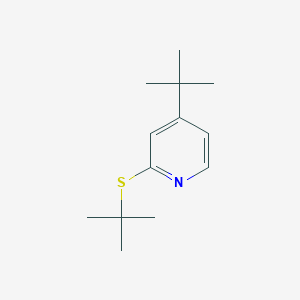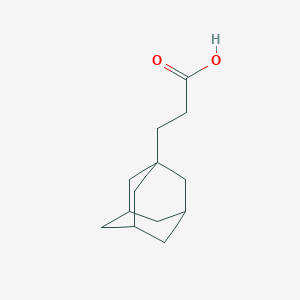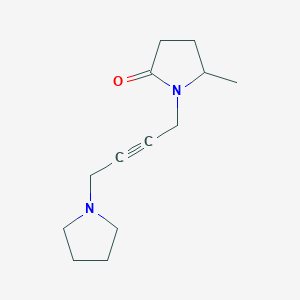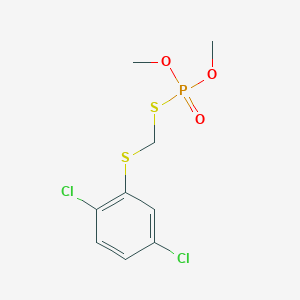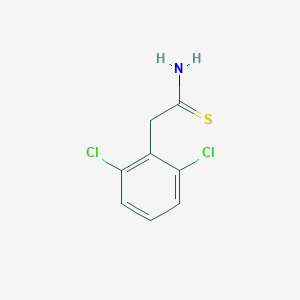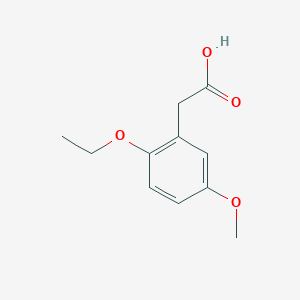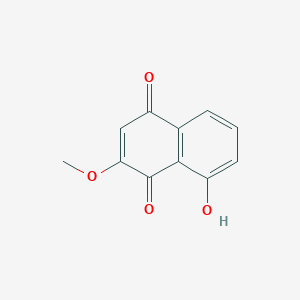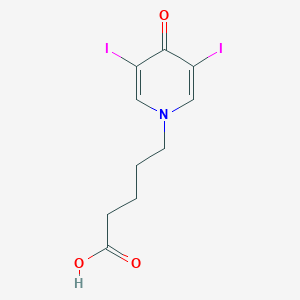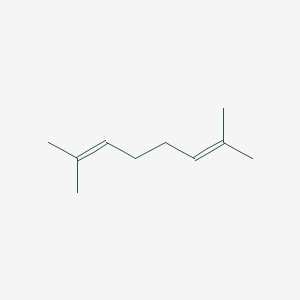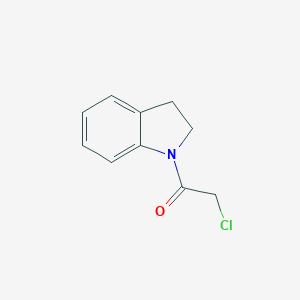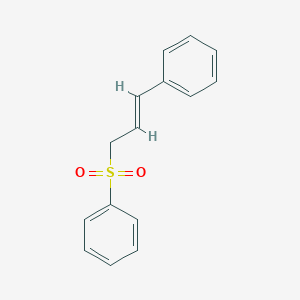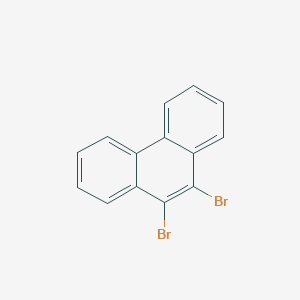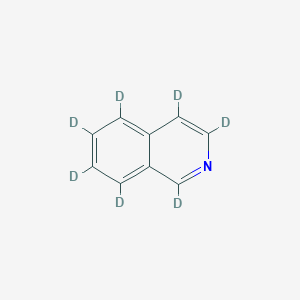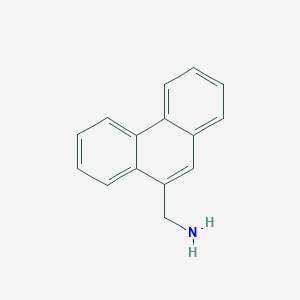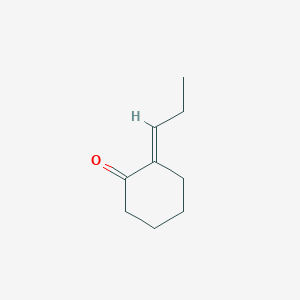
2-Propylidenecyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylidenecyclohexanone, also known as propylidenecyclohexanone, is a cyclic ketone that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Mécanisme D'action
The mechanism of action of 2-Propylidenecyclohexanone is not fully understood. However, it has been suggested that it may inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act as a COX-2 inhibitor, reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
2-Propylidenecyclohexanone has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to possess antipyretic effects, reducing fever in animal models. Additionally, it has been found to exhibit antitumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Propylidenecyclohexanone in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-Propylidenecyclohexanone. One area of interest is the development of new drugs based on its structure and biological activities. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is the development of new synthesis methods to improve yield and purity of the final product. Finally, more research is needed to explore its potential applications in the treatment of various inflammatory conditions and cancer.
Méthodes De Synthèse
2-Propylidenecyclohexanone can be synthesized through the reaction of cyclohexanone with propionaldehyde in the presence of a catalyst. The resulting product is then purified through distillation or recrystallization. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
2-Propylidenecyclohexanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, it has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
16429-05-3 |
|---|---|
Nom du produit |
2-Propylidenecyclohexanone |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(2E)-2-propylidenecyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5+ |
Clé InChI |
AZOKXMIHWQXFBU-VMPITWQZSA-N |
SMILES isomérique |
CC/C=C/1\CCCCC1=O |
SMILES |
CCC=C1CCCCC1=O |
SMILES canonique |
CCC=C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



